molecular formula C20H22N6O2 B6450285 2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2640944-59-6

2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6450285
CAS No.: 2640944-59-6
M. Wt: 378.4 g/mol
InChI Key: WXRZTDWFXUHMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a synthetic compound featuring a complex chemical structure. This compound combines various heterocyclic rings and functional groups, contributing to its unique properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one typically involves multi-step synthetic routes. One possible method begins with the synthesis of octahydropyrrolo[3,4-c]pyrrole intermediates, followed by the introduction of the triazolo[4,3-b]pyridazine moiety through cyclization reactions. Benzylation of the compound is then achieved via alkylation reactions, culminating in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis processes, adhering to standardized protocols for reproducibility and safety. Key steps include the careful control of reaction conditions, such as temperature and pH, to optimize yield and minimize by-products. Scale-up procedures often involve the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide to yield oxidized derivatives.

  • Reduction: : Utilizing reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide; conducted in acidic or basic media.

  • Reduction: : Sodium borohydride, lithium aluminium hydride; often carried out in organic solvents like ethanol or tetrahydrofuran.

  • Substitution: : Conditions vary based on the desired transformation, often employing catalytic systems or halogenated intermediates.

Major Products Formed

The products formed from these reactions vary, ranging from oxidized derivatives with potential bioactivity to reduced forms that could serve as intermediates for further synthetic modifications.

Scientific Research Applications

2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of other complex molecules and materials.

  • Biology: : Investigated for its potential as a pharmacological agent targeting specific biological pathways.

  • Medicine: : Studied for its therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

  • Industry: : Applied in the development of new materials with specialized properties, such as coatings and polymers.

Mechanism of Action

The exact mechanism of action of 2-(benzyloxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, and proteins. These interactions can modulate biological pathways, leading to its observed effects, whether they are therapeutic, inhibitory, or activating in nature.

Properties

IUPAC Name

2-phenylmethoxy-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(13-28-12-15-4-2-1-3-5-15)25-10-16-8-24(9-17(16)11-25)19-7-6-18-22-21-14-26(18)23-19/h1-7,14,16-17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRZTDWFXUHMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)COCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.